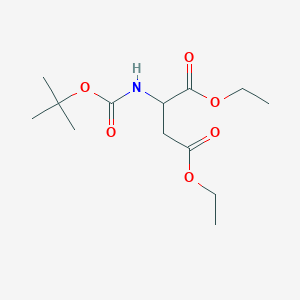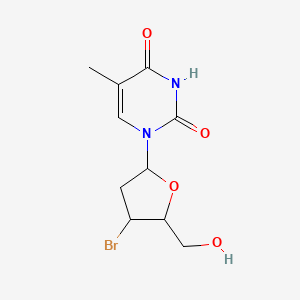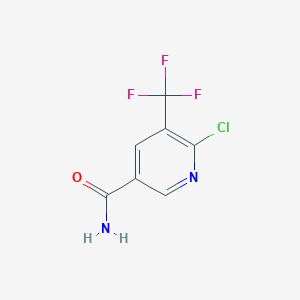![molecular formula C16H26N5O18P3 B12095620 [2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)
[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is a complex organic compound that plays a crucial role in various biological processes. This compound is a nucleotide, which is a building block of nucleic acids like DNA and RNA. It is involved in cellular energy transfer and is essential for the synthesis of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the sugar moiety, and finally, the phosphorylation to form the nucleotide. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving chromatography and crystallization techniques to isolate and purify the final product.
化学反応の分析
Types of Reactions
[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidized derivatives.
Reduction: This involves the gain of electrons, often resulting in the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as modified nucleotides that can have different biological activities.
科学的研究の応用
[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleic acids.
Biology: It plays a crucial role in cellular metabolism and energy transfer.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of various biotechnological products, including enzymes and diagnostic reagents.
作用機序
The mechanism of action of [2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate involves its role as a nucleotide. It participates in the formation of nucleic acids by providing the necessary building blocks for DNA and RNA synthesis. It also plays a role in cellular energy transfer by participating in the formation of ATP, which is the primary energy currency of the cell.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but with three phosphate groups.
Adenosine diphosphate (ADP): Similar but with two phosphate groups.
Adenosine monophosphate (AMP): Similar but with one phosphate group.
Uniqueness
The uniqueness of [2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate lies in its specific structure and its role in various biological processes. Its ability to participate in multiple types of chemical reactions and its involvement in critical cellular functions make it a compound of significant interest in scientific research.
特性
分子式 |
C16H26N5O18P3 |
|---|---|
分子量 |
669.3 g/mol |
IUPAC名 |
[2-(6-aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33) |
InChIキー |
RENVITLQVBEFDT-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)

![3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12095567.png)
![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)

![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)

![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)



![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)


